Anodendrine

CAS No.: 28942-07-6

Cat. No.: VC7878228

Molecular Formula: C13H22NO2+

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28942-07-6 |

|---|---|

| Molecular Formula | C13H22NO2+ |

| Molecular Weight | 224.32 g/mol |

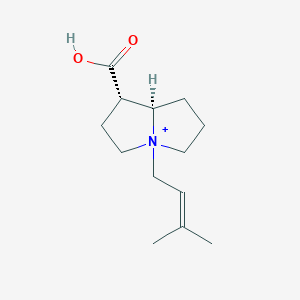

| IUPAC Name | (1S,8R)-4-(3-methylbut-2-enyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H21NO2/c1-10(2)5-8-14-7-3-4-12(14)11(6-9-14)13(15)16/h5,11-12H,3-4,6-9H2,1-2H3/p+1/t11-,12+,14?/m0/s1 |

| Standard InChI Key | SEQFLUHCWYJYBN-KTYPHDMWSA-O |

| Isomeric SMILES | CC(=CC[N+]12CCC[C@@H]1[C@H](CC2)C(=O)O)C |

| SMILES | CC(=CC[N+]12CCCC1C(CC2)C(=O)O)C |

| Canonical SMILES | CC(=CC[N+]12CCCC1C(CC2)C(=O)O)C |

Introduction

Chemical Identity and Structural Features

Anodendrine belongs to the pyrrolizidine alkaloid class, characterized by a bicyclic structure comprising fused five-membered rings with a nitrogen atom at the bridgehead. Its systematic IUPAC name, (1S,8R)-4-(3-methylbut-2-enyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-carboxylic acid, reflects its stereochemical complexity . The compound’s SMILES notation, CC(=CC[N+]12CCCC1C(CC2)C(=O)O)C, further elucidates its isoprenoid side chain and quaternary ammonium group .

Molecular and Stereochemical Properties

The molecular structure of Anodendrine includes a pyrrolizidine core substituted with a 3-methylbut-2-enyl group and a carboxylic acid moiety (Table 1). X-ray crystallography or nuclear magnetic resonance (NMR) studies would be required to confirm its absolute configuration, though its stereodescriptors (1S,8R) suggest a specific spatial arrangement critical for its interactions with biological targets .

Table 1: Key Chemical Properties of Anodendrine

Discrepancies in reported molecular weights (e.g., 224.323 g/mol in one source vs. 223.31 g/mol in another ) may arise from variations in isotopic composition or measurement techniques. Researchers should verify this parameter experimentally when working with the compound.

Natural Occurrence and Extraction

Anodendrine is predominantly isolated from Anodendron affine Druce, a plant species native to East Asia . Members of the Apocynaceae family, including Anodendron species, are known reservoirs of bioactive alkaloids, though Anodendrine’s concentration in plant tissues remains unquantified in publicly available literature.

Biosynthetic Pathway

While the exact biosynthetic route of Anodendrine remains uncharacterized, pyrrolizidine alkaloids generally originate from ornithine or arginine via homospermidine synthase-mediated pathways. The 3-methylbut-2-enyl (prenyl) side chain likely derives from the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP), suggesting convergence of alkaloid and terpenoid biosynthesis .

Research Applications and Biological Relevance

Although detailed mechanistic studies of Anodendrine are scarce, its structural analogs exhibit diverse bioactivities, including acetylcholinesterase inhibition and ion channel modulation. The compound’s quaternary nitrogen and lipophilic side chain suggest potential membrane interactions, possibly influencing neurotransmitter systems or cellular signaling pathways .

Comparative Analysis with Related Alkaloids

Unlike simpler pyrrolizidines such as retronecine, Anodendrine’s carboxyl group enhances its polarity, potentially altering bioavailability and target affinity. This modification mirrors structural trends in hepatotoxic pyrrolizidines (e.g., monocrotaline), though Anodendrine’s toxicity profile remains unverified .

Practical Considerations for Researchers

Analytical Characterization

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm is recommended for purity assessment. Mass spectrometric analysis using electrospray ionization (ESI-MS) in positive ion mode should yield a predominant [M]+ signal at m/z 224 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume